molecular formula C10H16 B1222867 Tricyclene CAS No. 508-32-7

Tricyclene

Cat. No.: B1222867
CAS No.: 508-32-7
M. Wt: 136.23 g/mol
InChI Key: RRBYUSWBLVXTQN-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tricyclene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use halogens or other electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in different industrial and medicinal applications.

Scientific Research Applications

Tricyclene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tricyclene involves its interaction with specific molecular targets and pathways within biological systems. This compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved in this compound’s action are still under investigation, but it is believed to influence various biochemical processes, including cell signaling and metabolism .

Comparison with Similar Compounds

  • α-Pinene
  • β-Pinene
  • Camphene
  • Limonene

Comparison: Tricyclene is unique among these compounds due to its tricyclic structure, which imparts distinct chemical and physical properties. Unlike α-pinene and β-pinene, which are bicyclic monoterpenes, this compound’s tricyclic structure provides greater stability and reactivity in certain chemical reactions. Additionally, this compound’s unique structure makes it a valuable compound for specific industrial and medicinal applications .

Properties

IUPAC Name

1,7,7-trimethyltricyclo[2.2.1.02,6]heptane
Source PubChem
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InChI

InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBYUSWBLVXTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C1(C3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858714
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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CAS No.

508-32-7
Record name Tricyclene
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Record name Tricyclene
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Record name Tricyclene
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Record name Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl-
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Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Record name 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane
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Record name TRICYCLENE
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Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

67 - 68 °C
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

53 ml of concentrated sulfuric acid is added to a solution of 95 ml of benzylethanolamine in 690 ml of toluene. The suspension that is produced is heated to boiling for 2 hours. The water that is produced in this case (14 ml) is separated with the aid of a water separator. After cooling to 20° C., the reaction mixture is mixed with 1300 ml of water and absorptively precipitated for 10 minutes, and the organic phase is separated. Then, the aqueous phase is quickly added to a solution of 92.2 g of NaOH in 95 ml of water that is introduced in a second reaction vessel. The reaction mixture is heated to boiling. 880 g of water-N-benzylaziridine emulsion in a third reaction vessel is distilled off through a distillation bridge. The emulsion is mixed with 880 ml of ethanol and heated to 60° C. To this end, a solution of 38.0 g of p-TsOH in 19 ml of water is added within 8 hours via a metering pump. After the addition is completed, it is refluxed for two hours. Then, the reaction mixture is mixed with a solution of 12.0 g of NaOH in 20 ml of water. The precipitated product is filtered and recrystallized from 600 mlof 2:1 ethanol-THF mixture. The tetrabenzylcyclene (53 g) thus obtained is dissolved in 500 ml of isopropanol and hydrogenated with 10 g of Pd/C (10%) at 80° C. and 20 bar of H2 pressure. After the catalyst is filtered off, the reaction solution is concentrated by evaporation, andthe product is recrystallized from toluene. 15.9 g (55% of theory) of cyclene is obtained as colorless crystals. Melting point 110°-112° C.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of tricyclene?

A1: this compound has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: How is this compound produced synthetically?

A3: this compound can be produced through the catalytic isomerization of α-pinene. [] This process often utilizes catalysts such as chromia-alumina or various alumina catalysts with varying acid strengths. [, ]

Q3: How does the acid strength of the catalyst influence the isomerization of α-pinene to this compound?

A4: Stronger acid sites on the catalyst generally favor the formation of monocyclic byproducts during the isomerization of α-pinene. This results in a lower selectivity ratio of bi- and tricyclic products, including this compound. [] Conversely, weaker acid sites are favorable for maximizing this compound production. []

Q4: What other catalysts have been explored for the transformation of camphene to this compound?

A5: Researchers have investigated various aluminophosphate-based molecular sieves for this catalytic transformation, including AlPO4-5, AlPO4-11, SAPO-5, SAPO-11, and others. [] The selectivity towards this compound is again influenced by the acidity and space velocity used in the reaction. []

Q5: Can this compound be used as a solvent in the production of air-filled polymeric microcapsules?

A6: While this compound has been investigated as a solvent for encapsulating biodegradable polyesters in the production of air-filled polymeric microcapsules, its high melting point (>30°C) presents challenges for industrial production. [, ]

Q6: How are this compound and other terpenes typically analyzed in complex mixtures like plant extracts?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for separating, identifying, and quantifying this compound and other terpenes in complex mixtures. [, , , , , , ]

Q7: What is the role of solid-phase microextraction (SPME) in analyzing this compound?

A9: SPME serves as a sample preparation technique for concentrating volatile compounds like this compound from a sample matrix (e.g., plant material) before GC-MS analysis. [, ] This pre-concentration step enhances the detection sensitivity and allows for the identification of trace components.

Q8: Are there any known applications of this compound that leverage its potential biocompatibility or biodegradability?

A10: While the provided research articles don't directly explore this compound's biocompatibility or biodegradability, its use as a potential solvent in the production of air-filled polymeric microcapsules suggests investigations into its interaction with biological systems. [, ] Further research is needed to fully understand its behavior in these contexts.

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